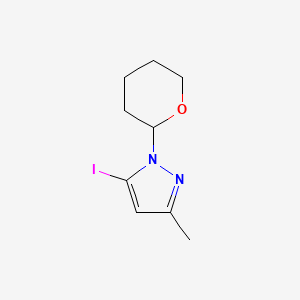

5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

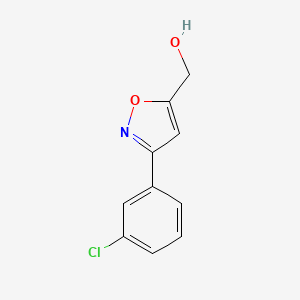

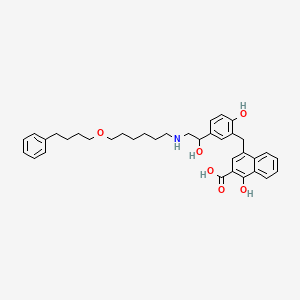

5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2O. It has a molecular weight of 292.12 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a tetrahydropyran ring. The pyrazole ring contains a nitrogen atom and an iodine atom .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry environment at a temperature between 2-8°C . The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation of Pyrazole-Based Heterocycles : A study by Vaddiraju et al. (2022) reported the synthesis of novel pyrazole-based heterocycles with potential anti-diabetic activity. The compounds exhibited moderate anti-diabetic effects, comparable to the standard drug remogliflozin, suggesting their potential in diabetes treatment (Vaddiraju et al., 2022).

Multigram-Scale Synthesis of PCSK9 Inhibitor : Akin et al. (2017) described the synthesis of a small molecule PCSK9 inhibitor, highlighting the scalable preparation of a related compound, 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole. This research demonstrates the compound's application in large-scale drug manufacturing (Akin et al., 2017).

Synthesis of Ethynylphenols : Lai et al. (2006) explored the synthesis of m- and p-ethynylphenols, involving compounds such as p-iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene. This work contributes to the field of organic synthesis and the development of novel chemical compounds (Lai et al., 2006).

Development of a New Variant of the Migita Reaction : Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method, applied in the synthesis of a former antiasthma drug candidate. This method showcases the utility of pyrazole derivatives in pharmaceutical synthesis (Norris & Leeman, 2008).

Synthesis and Antihyperglycemic Activity of Tetrazolyl Pyrazole Amides : Sharon et al. (2005) synthesized and evaluated a series of tetrazolyl pyrazole amides for antihyperglycemic activity. Some compounds showed significant glucose-lowering effects in animal models, indicating their potential as antidiabetic agents (Sharon et al., 2005).

Inhibitor of 5-Lipoxygenase : Mano et al. (2004) worked on an orally active inhibitor of 5-lipoxygenase, demonstrating improved pharmacokinetic and toxicology characteristics. This study highlights the role of pyrazole derivatives in developing new pharmacological agents (Mano et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

5-iodo-3-methyl-1-(oxan-2-yl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O/c1-7-6-8(10)12(11-7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUHNQSYXPRGHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)I)C2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718441 |

Source

|

| Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345471-37-5 |

Source

|

| Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)

![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)